1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea
Overview
Description
1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea is 300.14739250 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Urea derivatives, such as N-(3-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea, are utilized in organic synthesis for their reactivity and versatility. For instance, directed lithiation of similar N,N-dimethylurea and tert-butyl carbamate compounds allows for high yields of substituted products, indicating the potential utility of N-(3-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea in synthetic chemistry for creating complex molecules through selective lithiation and subsequent reactions with electrophiles (Smith et al., 2013).
Enzyme Inhibition and Anticancer Activity
Research on urea derivatives has shown that they can exhibit significant biological activities, including enzyme inhibition and anticancer effects. Tetrahydropyrimidine-5-carboxylates, cyclic urea derivatives, have demonstrated effective inhibition against carbonic anhydrase and acetylcholinesterase enzymes, suggesting that N-(3-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea could also be explored for similar bioactivities (Sujayev et al., 2016).
Novel Organic Materials
Urea compounds are also investigated for their potential in creating new organic materials with unique properties. For example, N,N'-Dialkylureas have been studied for their ability to form supramolecular polymers through intermolecular hydrogen bonding, indicating the possibility of using N-(3-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea in the development of novel polymeric materials with specialized functions (Boileau et al., 2000).
Drug Design and Medicinal Chemistry
In medicinal chemistry, urea derivatives are synthesized and screened for various pharmacological activities. The synthesis and biological evaluation of urea and thiourea derivatives have led to the identification of compounds with antiparkinsonian and neuroprotective properties, suggesting the potential of exploring N-(3-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea for similar therapeutic applications (Azam et al., 2009).
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-8-5-7-14(12-15)19-17(20)18-11-10-13-6-3-4-9-16(13)22-2/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXPBCHOUXMGHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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